molecular formula C15H10O3 B12603133 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one CAS No. 646058-70-0

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12603133
CAS No.: 646058-70-0
M. Wt: 238.24 g/mol
InChI Key: GPVRAGKTWDELKU-UHFFFAOYSA-N
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Description

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the naphthopyran family. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring with an acetyl group at the 7th position. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, an aldehyde, and an acetylating agent in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can lead to a variety of halogenated or nitrated naphthopyran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific acetyl group at the 7th position, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications.

Properties

CAS No.

646058-70-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-acetylbenzo[f]chromen-1-one

InChI

InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-14-15(12)13(17)7-8-18-14/h2-8H,1H3

InChI Key

GPVRAGKTWDELKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC3=C2C(=O)C=CO3

Origin of Product

United States

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